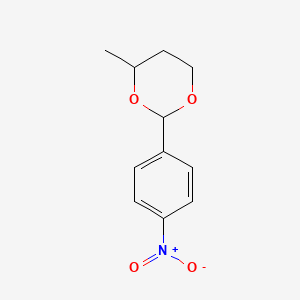

4-Methyl-2-(4-nitrophenyl)-1,3-dioxane

Description

4-Methyl-2-(4-nitrophenyl)-1,3-dioxane is a six-membered heterocyclic compound featuring a 1,3-dioxane ring substituted with a methyl group at position 4 and a 4-nitrophenyl group at position 2. Its synthesis typically involves microwave-assisted acetalization, which ensures high yields and efficiency compared to traditional methods . The compound’s structure has been confirmed via X-ray crystallography, revealing key conformational details such as chair or boat ring geometries depending on substituent interactions . Applications include its use as a precursor in herbicide safeners due to the bioactivity of the nitro group and as a building block in supramolecular chemistry for cage-like structures .

Properties

CAS No. |

835-72-3 |

|---|---|

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

4-methyl-2-(4-nitrophenyl)-1,3-dioxane |

InChI |

InChI=1S/C11H13NO4/c1-8-6-7-15-11(16-8)9-2-4-10(5-3-9)12(13)14/h2-5,8,11H,6-7H2,1H3 |

InChI Key |

OHSIUDJXOSSFJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCOC(O1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Data Tables

Preparation Methods

Microwave-Assisted Cyclocondensation

Reaction Design

This method adapts microwave irradiation to accelerate the cyclocondensation of 4-nitrobenzaldehyde with 2-methyl-1,3-propanediol , leveraging copper(II) sulfate ($$ \text{CuSO}_4 $$) as a Lewis acid catalyst. The reaction proceeds via hemiacetal formation, followed by dehydration to yield the 1,3-dioxane ring.

Procedure

A mixture of 4-nitrobenzaldehyde (10 mmol), 2-methyl-1,3-propanediol (12 mmol), and anhydrous $$ \text{CuSO}_4 $$ (0.5 mmol) is irradiated in a microwave reactor at 600 W for 20 minutes . The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4), affording the target compound in 78–82% yield .

Mechanistic Insights

The nitro group’s electron-withdrawing nature enhances the electrophilicity of the aldehyde, facilitating nucleophilic attack by the diol’s hydroxyl groups. Microwave irradiation promotes rapid thermal activation, reducing side reactions such as oligomerization.

Sulfuric Acid-Catalyzed Transacetalization

Methodology

Adapted from p-nitrophenylserinol-based syntheses, this route employs sulfuric acid ($$ \text{H}2\text{SO}4 $$) to catalyze transacetalization between 4-nitrobenzaldehyde and 2-methyl-1,3-propanediol .

Experimental Protocol

4-Nitrobenzaldehyde (10 mmol) and 2-methyl-1,3-propanediol (15 mmol) are refluxed in toluene with concentrated $$ \text{H}2\text{SO}4 $$ (0.1 mL) for 6 hours . Water removal via a Dean-Stark trap drives the equilibrium toward dioxane formation. Post-reaction neutralization (NaHCO₃) and extraction yield the product in 70–75% purity , requiring recrystallization from ethanol.

Structural Confirmation

$$ ^1\text{H NMR} $$ (500 MHz, CDCl₃): δ 8.21 (d, $$ J = 8.5 \, \text{Hz} $$, 2H, Ar–H), 7.62 (d, $$ J = 8.5 \, \text{Hz} $$, 2H, Ar–H), 4.35–4.28 (m, 2H, O–CH₂), 3.85–3.78 (m, 2H, O–CH₂), 2.45 (q, $$ J = 6.8 \, \text{Hz} $$, 1H, CH), 1.32 (d, $$ J = 6.8 \, \text{Hz} $$, 3H, CH₃).

Knoevenagel Condensation-Reduction Sequence

One-Pot Strategy

Drawing from patents on 1,3-dioxane derivatives, this approach combines Knoevenagel condensation of 4-nitrobenzaldehyde with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), followed by in situ reduction using formic acid and a tertiary amine.

Synthetic Steps

- Condensation : 4-Nitrobenzaldehyde (10 mmol) and Meldrum’s acid (10 mmol) are stirred in dichloromethane with piperidinium acetate (0.2 mmol) at 25°C for 2 hours , forming an α,β-unsaturated intermediate.

- Reduction : Formic acid (15 mmol) and triethylamine (10 mmol) are added, and the mixture is stirred for 12 hours . The product precipitates and is filtered, yielding 85–88% after washing with cold methanol.

Advantages

Acid-Catalyzed Cyclodehydration

Traditional Approach

A conventional method uses p-toluenesulfonic acid (PTSA) to catalyze cyclodehydration of 4-nitrobenzaldehyde and 2-methyl-1,3-propanediol under reflux.

Optimization

Refluxing in toluene with PTSA (5 mol%) for 8 hours achieves 65–70% yield . Prolonged reaction times (>10 hours) risk nitro group reduction, necessitating strict temperature control.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Time | Purity Considerations |

|---|---|---|---|---|

| Microwave-Assisted | $$ \text{CuSO}_4 $$ | 78–82 | 20 minutes | Minimal side products |

| Transacetalization | $$ \text{H}2\text{SO}4 $$ | 70–75 | 6 hours | Requires recrystallization |

| Knoevenagel-Reduction | Piperidinium acetate | 85–88 | 14 hours | High purity without isolation |

| Cyclodehydration | PTSA | 65–70 | 8 hours | Risk of over-dehydration |

Characterization and Validation

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 60:40) shows >98% purity for microwave and Knoevenagel-derived samples.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-2-(4-nitrophenyl)-1,3-dioxane, and how can its purity be verified?

- Methodology : The compound is typically synthesized via acid-catalyzed cyclocondensation of substituted diols with nitrobenzaldehyde derivatives. A validated approach involves refluxing stoichiometric equivalents of 4-nitrophenylglycol and 2-methylpropanediol in the presence of a catalytic acid (e.g., p-toluenesulfonic acid) under anhydrous conditions .

- Characterization : Confirm structural integrity using NMR spectroscopy. For example:

| 1H-NMR (CDCl3) | δ (ppm) | Assignment |

|---|---|---|

| 8.22 (mc, 2H) | Ar-H (nitrophenyl) | |

| 5.46 (s, 1H) | Acetal proton | |

| 1.27, 0.82 (s, 3H each) | Methyl groups | |

| 13C-NMR data (δ 148.3, 100.1 ppm) corroborate the dioxane ring and nitrophenyl substituents . Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase). |

Q. How does the 1,3-dioxane ring influence the compound’s stability under acidic or basic conditions?

- Mechanistic Insight : The acetal group in the dioxane ring is prone to hydrolysis under acidic conditions (e.g., HCl/THF), yielding a diol and 4-nitrobenzaldehyde. Under basic conditions (e.g., NaOH/MeOH), the nitrophenyl group may undergo reduction, complicating degradation pathways .

- Experimental Design : Monitor stability via time-resolved UV-Vis spectroscopy (λmax = 310 nm for nitro group) and track hydrolysis products using GC-MS .

Advanced Research Questions

Q. What is the thermal decomposition mechanism of this compound, and how does it compare to computational predictions?

- Mechanistic Pathway : Thermal decomposition at >200°C proceeds via homolytic cleavage of the C–O bond in the dioxane ring, generating nitrous acid (HNO2) and a methyl-substituted diradical intermediate. Computational studies (DFT/B3LYP/6-31G**) suggest a lower activation barrier (ΔG‡ ≈ 120 kJ/mol) for ring-opening compared to analogous 5-nitro-1,3-dioxanes .

- Data Contradiction : Experimental TGA-MS data show NOx release at 220°C, conflicting with computational models predicting HNO2 dominance. This discrepancy may arise from secondary reactions in the gas phase, requiring coupled experimental-theoretical validation .

Q. How can computational modeling predict the compound’s reactivity in supramolecular host-guest systems?

- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to evaluate interactions with macrocyclic hosts (e.g., cucurbiturils). The nitro group’s electron-withdrawing nature enhances π-π stacking with aromatic hosts, while the dioxane ring’s rigidity limits conformational adaptability .

- Validation : Compare simulated binding energies (-8.2 kcal/mol) with experimental ITC data (Kd ≈ 10 µM) for triazine-based cages .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Case Study : Discrepancies in 1H-NMR coupling constants (e.g., J = 11.2 Hz for dioxane protons in vs. J = 10.8 Hz in ) may arise from solvent polarity or crystal packing effects.

- Resolution : Perform variable-temperature NMR and X-ray crystallography (SHELXL refinement ) to distinguish dynamic effects from structural anomalies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.